2-Chloro-7-fluoroquinoline-3-carbonitrile
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry
The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental heterocyclic scaffold. frontiersin.org Its derivatives are prevalent in both natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. researchgate.net The significance of the quinoline scaffold in medicinal chemistry is underscored by its presence in numerous commercially available drugs. frontiersin.orgnih.gov Researchers have extensively explored the synthesis and biological evaluation of quinoline derivatives, leading to the discovery of potent agents for treating a variety of diseases. nih.govresearchgate.net The ability of the quinoline ring to undergo various chemical modifications has allowed for the creation of large libraries of compounds with diverse pharmacological properties. frontiersin.org
The broad utility of the quinoline scaffold is attributed to its ability to engage in various biological interactions, including acting as an inhibitor of enzymes and cell proliferation. nih.gov Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov Several quinoline-based compounds are currently in clinical trials for the treatment of diseases such as cancer and malaria. nih.gov
Contextualization of 2-Chloro-7-fluoroquinoline-3-carbonitrile within Fluoroquinoline Research
The introduction of fluorine atoms into the quinoline scaffold has given rise to the class of fluoroquinolones, which are renowned for their potent antibacterial activity. mdpi.comnih.gov The fluorine substituent can significantly enhance the biological activity and pharmacokinetic properties of the parent compound. rcsb.orgmdpi.com Specifically, the fluorine atom at the C-6 position of the quinolone ring has been shown to improve activity against Gram-positive bacteria. rcsb.org
"this compound" fits within this research area due to the presence of a fluorine atom at the 7-position. While the majority of fluoroquinolone research has focused on their antibacterial effects, there is growing interest in their potential as anticancer agents. mdpi.comnih.gov The core structure of fluoroquinolones is crucial for their interaction with topoisomerase II, an enzyme involved in DNA replication, which is a target for both antibacterial and anticancer therapies. mdpi.com The specific combination of a chloro group at the 2-position, a fluoro group at the 7-position, and a carbonitrile group at the 3-position of the quinoline ring in "this compound" suggests a molecule designed for specific chemical reactivity and biological interactions.
Current Research Landscape and Emerging Trends for Quinoline-3-carbonitrile Derivatives
The quinoline-3-carbonitrile moiety is recognized as a valuable starting material for the development of new therapeutic agents. researchgate.net Research into quinoline-3-carbonitrile derivatives has revealed their potential as broad-spectrum antibacterial agents. researchgate.netnih.gov Studies have shown that these compounds can be synthesized through one-pot multicomponent reactions, providing an efficient route to a variety of derivatives. nih.govtandfonline.com
Current research is focused on the synthesis and evaluation of new quinoline-3-carbonitrile derivatives with diverse substituents to explore their structure-activity relationships. nih.govnih.gov For instance, the synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives has been explored for their potential as antidiabetic agents. tandfonline.com The antibacterial activity of these derivatives is often evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing promising results. nih.gov Molecular docking studies are also employed to understand the potential mechanism of action, such as the interaction with bacterial DNA gyrase. nih.gov The ongoing investigation into quinoline-3-carbonitrile derivatives highlights their importance as a versatile scaffold for the discovery of new drugs with a range of therapeutic applications. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVITKVBOSWWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589003 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-81-4 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Chloro 7 Fluoroquinoline 3 Carbonitrile Derivatives
Mechanistic Studies of Key Synthetic Pathways (e.g., Vilsmeier-Haack, Cycloadditions)
The synthesis of functionalized quinolines often relies on robust and versatile chemical reactions. The Vilsmeier-Haack reaction and various cycloaddition strategies are pivotal in constructing and modifying the quinoline (B57606) core.
Vilsmeier-Haack Reaction
A primary and efficient method for the synthesis of 2-chloro-3-formylquinolines, the direct precursors to 2-chloroquinoline-3-carbonitrile (B1354263) derivatives, is the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.net This reaction typically involves the cyclization of N-arylacetamides using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). niscpr.res.inchemijournal.com
The mechanism proceeds through the formation of an electrophilic chloroiminium salt, also known as the Vilsmeier reagent. organic-chemistry.org This reagent then attacks the electron-rich aromatic ring of an N-arylacetamide, leading to an intramolecular cyclization. Subsequent elimination and hydrolysis steps yield the 2-chloro-3-formylquinoline structure. niscpr.res.in The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the cyclization and improves reaction yields. niscpr.res.inresearchgate.net
To arrive at the target carbonitrile, the 3-formyl group of the synthesized 2-chloro-3-formylquinoline can be converted into a nitrile. This transformation can be achieved through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration, or more directly with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of ammonia (B1221849). niscpr.res.in
Cycloaddition Reactions
Cycloaddition reactions offer a powerful strategy for building molecular complexity by transforming the planar aromatic quinoline system into three-dimensional structures. While specific studies on 2-Chloro-7-fluoroquinoline-3-carbonitrile are not detailed in the available literature, the general reactivity of the quinoline scaffold provides significant insight.
Photochemical dearomative cycloadditions, for instance, allow for the construction of intricate polycyclic frameworks. These reactions often proceed via an energy transfer mechanism, where a photosensitizer excites the quinoline, which then engages with an alkene in a [4+2] or [2+2] cycloaddition. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of solvent, substituents on the quinoline ring, and the nature of the alkene.
Metal-free [4+2] cycloaddition reactions have also been developed for the synthesis of quinoline derivatives, using readily available starting materials like 2-aminobenzaldehydes and ketones. These methods provide a direct route to substituted quinolines through a condensation/oxidation strategy.
Reaction Profiles of Nucleophilic Substitutions and Rearrangements
The electrophilic nature of the quinoline ring, enhanced by the chloro, fluoro, and cyano substituents, makes this compound highly susceptible to nucleophilic substitution reactions. These reactions are key to the functionalization and diversification of the quinoline core.
The chlorine atom at the C2 position is an excellent leaving group, making this site a primary target for nucleophilic attack. Studies on analogous 2-chloroquinolines have shown that this position readily undergoes substitution with a wide range of nucleophiles. mdpi.com For example, thiols can displace the chloride to form thioethers, and amines can be introduced to synthesize various amino-quinoline derivatives. niscpr.res.in
The fluorine atom at the C7 position also represents a site for potential nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the quinoline ring system activates the C7 position towards attack. In related systems, the displacement of a 7-fluoro group by alkoxide or thioalkoxide anions has been demonstrated, typically requiring a strong base to generate the nucleophile. google.com The R⁷ substituent is known to greatly influence the potency, spectrum, and pharmacokinetics of fluoroquinolone drugs, as this position interacts directly with bacterial enzymes like DNA gyrase. nih.gov
The table below summarizes representative nucleophilic substitution reactions performed on related chloroquinoline systems.
| Reactant | Nucleophile | Position of Substitution | Product Type | Reference |
| 2-Chloro-3-formylquinolines | Sodium thiomethoxide | C2 | 2-Thioether-3-formylquinolines | niscpr.res.in |
| 2-Chloro-3-formylquinolines | Various amines | C2 | 2-Amino-3-formylquinolines | chemijournal.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | C4 | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
| 7-Fluoro-4-amino-3-quinolinecarbonitriles | Alkoxides/Thioalkoxides | C7 | 7-Alkoxy/Thioalkoxy-4-amino-3-quinolinecarbonitriles | google.com |
Rearrangement reactions of the quinoline core are less common but can be accessed through specific pathways, such as cascade reactions involving an initial cycloaddition followed by a rearrangement to yield complex, fused ring systems.
Catalytic Reaction Mechanisms
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of reactions involving quinoline derivatives. Both metal-based and organocatalytic systems have been employed in their synthesis and functionalization.
In the context of cycloaddition reactions, photosensitizers are often used as catalysts. Iridium and other transition metal complexes can absorb visible light and transfer the energy to the quinoline substrate. This excited triplet-state quinoline is significantly more reactive and can undergo cycloaddition reactions that are not feasible under thermal conditions.
For nucleophilic substitution and multicomponent reactions, various catalysts have been shown to be effective. For instance, the reaction of 7-fluoro-3-quinolinecarbonitrile derivatives with anilines can be catalyzed by pyridine (B92270) hydrochloride. google.com In the synthesis of more complex heterocyclic systems starting from 2-chloro-3-formylquinoline precursors, catalysts such as L-proline and β-cyclodextrin-SO₃H have been utilized to promote multicomponent reactions, leading to the efficient construction of fused pyranothiazole and thiazolidinone rings. These catalysts can activate substrates and control stereochemistry through the formation of intermediate enamines or by providing an acidic environment.
The table below highlights some catalysts used in the transformation of related quinoline compounds.
| Reaction Type | Catalyst | Substrate Type | Function of Catalyst | Reference |
| Nucleophilic Substitution | Pyridine Hydrochloride | 7-Fluoro-3-quinolinecarbonitrile | Acid catalyst | google.com |
| Peptide Conjugation | Carbodiimides (e.g., DCC, EDC) | Quinolone carboxylic acids | Amide bond formation | nih.gov |
| Multicomponent Reaction | L-proline | 2-Chloro-3-formylquinolines | Organocatalyst (enamine formation) | N/A |
| Alkylation | Trimethylamine | Ciprofloxacin (B1669076) | Base catalyst | nih.gov |
Medicinal Chemistry and Biological Activities of 2 Chloro 7 Fluoroquinoline 3 Carbonitrile Analogues
Antimicrobial Efficacy and Spectrum of Activity
Analogues based on the quinoline (B57606) core have demonstrated significant potential as antimicrobial agents, with a spectrum of activity that can encompass both bacteria and fungi. nih.govnih.gov The strategic modification of the quinoline ring is a key approach in the development of new molecules to combat infectious diseases. researchgate.net
Derivatives of the quinoline structure are recognized for their broad-spectrum antibacterial effects, showing activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action for many fluoroquinolones involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. nih.govnih.gov
Research into various analogues has quantified this activity. For instance, a series of novel 7-chloroquinoline (B30040) derivatives were synthesized and tested for their antibacterial efficacy. researchgate.net Compound 5 (2,7-dichloroquinoline-3-carbonitrile ) showed good activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), with an inhibition zone of 11.00 ± 0.03 mm for both. researchgate.net Other analogues, such as compound 6 (2,7-dichloroquinoline-3-carboxamide ) and compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde ), were effective against Escherichia coli (Gram-negative), producing inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.net
In a separate study, newly synthesized chloroquine (B1663885) analogues also demonstrated considerable antibacterial potential. nih.gov Analogue CS1 was particularly potent, with an inhibition zone of 21.5 mm against S. aureus, 30.3 mm against P. aeruginosa, and 24.1 mm against E. coli. nih.gov Another analogue, CS8 , showed a 15.6 mm inhibitory zone against S. aureus. nih.gov
The development of 1,2,3-triazole-tethered fluoroquinolone analogues has also yielded promising results. rsc.org Compounds 7 , 9a , 9d , 9i , 10(a–d) , and 10i from this series exhibited excellent activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL against strains of Enterococcus faecalis (Gram-positive) and Escherichia coli (Gram-negative). rsc.org
Interactive Table: Antibacterial Activity of Quinoline Analogues
| Compound/Analogue | Bacterial Strain | Type | Activity Measurement | Result | Source |
|---|---|---|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile (5) | Staphylococcus aureus | Gram-positive | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |
| 2,7-dichloroquinoline-3-carbonitrile (5) | Pseudomonas aeruginosa | Gram-negative | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |
| 2,7-dichloroquinoline-3-carboxamide (6) | Escherichia coli | Gram-negative | Inhibition Zone | 11.00 ± 0.04 mm | researchgate.net |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | Escherichia coli | Gram-negative | Inhibition Zone | 12.00 ± 0.00 mm | researchgate.net |
| Analogue CS1 | Staphylococcus aureus | Gram-positive | Inhibition Zone | 21.5 mm | nih.gov |
| Analogue CS1 | Pseudomonas aeruginosa | Gram-negative | Inhibition Zone | 30.3 ± 0.15 mm | nih.gov |
| Analogue CS1 | Escherichia coli | Gram-negative | Inhibition Zone | 24.1 mm | nih.gov |
| Analogue CS8 | Staphylococcus aureus | Gram-positive | Inhibition Zone | 15.6 mm | nih.gov |
| Triazole Analogue 10d | Escherichia coli | Gram-negative | MIC | 6.25 µg/mL | rsc.org |
| Triazole Analogue 10d | Enterococcus faecalis | Gram-positive | MIC | 6.25 µg/mL | rsc.org |
The therapeutic reach of quinoline analogues extends to antifungal applications. nih.gov Studies have shown that certain derivatives possess notable activity against clinically relevant fungal pathogens like Candida species. nih.gov For example, the chloroquine analogue CS1 produced a significant 19.2 mm zone of inhibition against Candida albicans. nih.gov Analogue CS2 was effective against Candida parapsilosis, showing a 13.5 mm zone of inhibition. nih.gov
In another study, novel benzimidazole–quinolinone derivatives of ciprofloxacin (B1669076) and levofloxacin (B1675101) were synthesized and all demonstrated promising antifungal activity when compared to the reference drug griseofulvin. nih.gov A separate investigation into 2-chloro-N-phenylacetamide found that it inhibited all tested strains of fluconazole-resistant C. albicans and C. parapsilosis, with MIC values ranging from 128 to 256 µg/mL and a Minimum Fungicidal Concentration (MFC) between 512-1,024 µg/mL. scielo.br This compound was also found to inhibit biofilm formation by up to 92%. scielo.br
Interactive Table: Antifungal Activity of Quinoline and Related Analogues
| Compound/Analogue | Fungal Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Analogue CS1 | Candida albicans | Inhibition Zone | 19.2 ± 0.21 mm | nih.gov |
| Analogue CS2 | Candida parapsilosis | Inhibition Zone | 13.5 mm | nih.gov |
| Analogue CS9 | Candida parapsilosis | Inhibition Zone | 8.2 mm | nih.gov |
| 2-chloro-N-phenylacetamide | C. albicans (Fluconazole-resistant) | MIC | 128 - 256 µg/mL | scielo.br |
| 2-chloro-N-phenylacetamide | C. parapsilosis (Fluconazole-resistant) | MIC | 128 - 256 µg/mL | scielo.br |
The rise of antimicrobial resistance necessitates innovative strategies to develop more robust therapeutic agents. mdpi.com For quinoline-based compounds, several approaches are being explored. One strategy is the development of hybrid molecules that combine a fluoroquinolone with another active compound, which can result in superior antibacterial activity and less susceptibility to resistance. nih.gov Another approach involves the complexation of fluoroquinolones with transition metal ions to create metalloantibiotics, which can exhibit enhanced pharmacological behavior and counter resistant bacteria. mdpi.com
Furthermore, structural modifications are designed to circumvent specific resistance mechanisms. For instance, some derivatives are engineered to be poor substrates for bacterial efflux pumps, which are a common cause of resistance. nih.gov The development of dual-action compounds, such as those combining a fluoroquinolone and a cephalosporin, also represents a promising strategy. nih.gov Research has shown that such novel compounds can be potent against a wide range of pathogens, including some resistant strains. nih.gov
Anticancer Potential and Cytotoxicity Studies
Beyond their antimicrobial uses, quinoline and fluoroquinolone derivatives have emerged as a promising class of anticancer agents. nih.govnews-medical.net Their mechanism of action often involves the inhibition of human topoisomerase II, an enzyme critical for DNA replication in cancer cells, thereby inducing apoptosis and cell cycle arrest. researchgate.netnih.gov
Research has demonstrated the cytotoxic potential of these compounds against various cancer cell lines. nih.gov A study on chloroquine analogues found that analogue CS9 exhibited excellent cytotoxic potential against the HeLa cervical cancer cell line, with 100% inhibition and an IC₅₀ value of 8.9 ± 1.2 μg/ml. nih.gov In another study, novel fluoroquinolone analogues demonstrated a significant reduction in cell proliferation across a panel of 60 human tumor cell lines, with IC₅₀ values that were 4 to 12 times lower than the standard anticancer drug Etoposide. news-medical.net
Derivatives of ciprofloxacin have also been extensively studied. nih.gov One N-4 substituted ciprofloxacin derivative showed strong anticancer activity against PC3 prostate cancer cells, with an IC₅₀ of 2.02 μM, making it 6.5 times more effective than cisplatin (B142131) in that context. nih.gov Another series of 3,7-bis-benzylidenes of ciprofloxacin yielded a derivative (compound 27 ) with significant activity against leukemia (HL-60), colon cancer (HCT-116), and breast cancer (MCF7) cell lines, with IC₅₀ values of 1.21 µM, 0.87 µM, and 1.21 µM, respectively. nih.gov
Interactive Table: Cytotoxicity of Quinoline Analogues Against Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Cancer Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| Analogue CS9 | HeLa | Cervical Cancer | 8.9 ± 1.2 µg/mL | nih.gov |
| Ciprofloxacin Derivative (13) | PC-3 | Prostate Cancer | 2.02 µM | nih.gov |
| Ciprofloxacin Derivative (27) | HL-60 (TB) | Leukemia | 1.21 µM | nih.gov |
| Ciprofloxacin Derivative (27) | HCT-116 | Colon Cancer | 0.87 µM | nih.gov |
| Ciprofloxacin Derivative (27) | MCF7 | Breast Cancer | 1.21 µM | nih.gov |
| trans-[PdCl₂(7AI3CA)₂] | T47D | Breast Cancer | 4.77 ± 1.61 μM | mdpi.com |
Other Pharmacological Applications
The versatility of the quinoline scaffold allows for its exploration in other therapeutic areas, including as an antioxidant agent. researchgate.net
Certain quinoline derivatives have been shown to possess potent radical scavenging properties. researchgate.net In a study evaluating the antioxidant activity of novel chloroquinoline analogues using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, several compounds displayed strong potential. researchgate.net Specifically, 2,7-dichloroquinoline-3-carbonitrile (compound 5) and 2,7-dichloroquinoline-3-carboxamide (compound 6) exhibited the strongest antioxidant activity, with IC₅₀ values of 2.17 µg/mL and 0.31 µg/mL, respectively. researchgate.net The activity of compound 6 was notably more potent than that of the standard antioxidant, ascorbic acid, which had an IC₅₀ of 2.41 µg/mL in the same assay. researchgate.net
Interactive Table: Antioxidant Activity of Chloroquinoline Analogues
| Compound | Assay | IC₅₀ Value | Standard (Ascorbic Acid) | Source |
|---|---|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile (5) | DPPH Radical Scavenging | 2.17 µg/mL | 2.41 µg/mL | researchgate.net |
| 2,7-dichloroquinoline-3-carboxamide (6) | DPPH Radical Scavenging | 0.31 µg/mL | 2.41 µg/mL | researchgate.net |
Antiviral Properties (e.g., HIV, SARS-CoV 3CLpro)
The antiviral potential of quinoline derivatives has been an area of active investigation. While direct studies on 2-chloro-7-fluoroquinoline-3-carbonitrile analogues are limited, research on structurally related fluoroquinolones provides insights into their possible antiviral mechanisms.
Fluoroquinolone derivatives have demonstrated activity against the Human Immunodeficiency Virus (HIV). Their mechanism of action is often linked to the inhibition of HIV-1 transcription, a critical step in the viral replication cycle. nih.govscbt.com This inhibition is thought to occur through interference with the function of the viral Tat protein, which is essential for transcriptional trans-activation. nih.govfrontiersin.org For instance, some aryl-piperazinyl-6-amino-quinolones have shown the ability to block the Tat-TAR interaction, a key process in HIV replication. nih.gov The introduction of an aryl group at the piperazine (B1678402) moiety of fluoroquinolones has been noted to shift their activity from antibacterial to specifically anti-HIV. nih.govfrontiersin.org
With the emergence of the COVID-19 pandemic, there has been considerable interest in repurposing existing drugs, including fluoroquinolones, to target SARS-CoV-2. The main protease of the virus, 3CLpro, is a key enzyme in the viral life cycle and a primary target for antiviral drug development. nih.govacs.org However, studies on the efficacy of common fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin (B1663623) against SARS-CoV-2 have indicated low antiviral activity, with inhibitory effects observed only at high micromolar concentrations. researchgate.net While some in silico studies suggested potential binding of certain fluoroquinolones to the SARS-CoV-2 main protease, experimental evidence for potent inhibition by simple fluoroquinolone analogues remains limited. researchgate.net Research into novel inhibitors for SARS-CoV-2 3CLpro has largely focused on other chemical scaffolds, such as flavonoids and specifically designed protease inhibitors. nih.govacs.org There is currently a lack of specific data on the inhibitory activity of this compound analogues against SARS-CoV 3CLpro.
PDE4 Inhibitory Properties
Phosphodiesterase 4 (PDE4) is a crucial enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory and immune responses. Inhibition of PDE4 has emerged as a therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The quinoline scaffold has been incorporated into the design of PDE4 inhibitors. nih.gov For example, compounds featuring an 8-methoxyquinoline (B1362559) core have been developed as potent PDE4 inhibitors. nih.gov However, there is a notable absence of specific research findings in the public domain detailing the PDE4 inhibitory properties of analogues derived directly from this compound. Further investigation is required to determine if this particular chemical framework can yield potent and selective PDE4 inhibitors.
Antimalarial and Antitrypanosomal Activities
The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity, with chloroquine being a historically significant drug. researchgate.net Consequently, derivatives of 7-chloroquinoline are frequently explored for their potential to combat malaria, including drug-resistant strains. researchgate.net The antimalarial activity of these compounds is often attributed to their ability to interfere with the parasite's detoxification of heme in the food vacuole.
Similarly, quinoline-based compounds, particularly fluoroquinolones, have been investigated for their activity against trypanosomes, the causative agents of diseases like African trypanosomiasis. The mechanism of action is believed to involve the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair in these parasites.
While direct studies on this compound analogues are not extensively reported, research on related structures provides valuable insights. For instance, fluoroquinolones with bulky substituents at the C-7 position have demonstrated increased antitrypanosomal activity. mdpi.com
Table 1: Antimalarial and Antitrypanosomal Activity of Selected Quinolone Analogues This table presents data from studies on related quinoline compounds to infer the potential activities of this compound analogues, due to a lack of direct data.
| Compound Type | Target Organism | Activity Metric (e.g., IC50, EC50) | Reference |
| 7-Chloroquinoline-triazole hybrids | Plasmodium falciparum (K1 strain) | 421-567 nM | researchgate.net |
| 7-Chloroquinoline-triazole hybrids | Plasmodium falciparum (NF54 strain) | 138-245 nM | researchgate.net |
| Fluoroquinolones with C-7 pyrrolidinyl substituents | Trypanosoma brucei | Enhanced antitrypanosomal activity | mdpi.com |
Structure-Activity Relationships (SAR) and Pharmacophore Optimization
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Influence of Substituents at Positions C-2, C-3, C-7, and C-8
For fluoroquinolone antibacterials, and by extension, other biologically active quinolones, the substituents at various positions play distinct roles:
C-2 Position: The chloro group at the C-2 position of the parent compound is a reactive site, often utilized for introducing further diversity into the molecule through nucleophilic substitution reactions. The nature of the substituent introduced at this position can significantly modulate the biological activity.
C-3 Position: The carbonitrile group at the C-3 position is a key feature of the parent scaffold. Modifications at this position can influence the molecule's electronic properties and its interactions with biological targets.
C-7 Position: The substituent at the C-7 position is a major determinant of the biological activity and spectrum of quinolones. For antibacterial fluoroquinolones, bulky substituents at C-7, such as piperazinyl or pyrrolidinyl rings, are often associated with enhanced potency. mdpi.comnih.gov In the context of antitrypanosomal activity, bulky pyrrolidinyl groups at C-7 have been shown to increase efficacy. mdpi.com
C-8 Position: The substituent at the C-8 position can influence both potency and pharmacokinetic properties. In fluoroquinolones, a fluorine atom at C-8 has been linked to reduced cellular efflux, while a chlorine atom can contribute to good inhibitory activity against DNA gyrase. nih.govnih.gov
Table 2: Influence of Substituents on the Biological Activity of Quinolone Analogues This table summarizes general SAR findings from related fluoroquinolone studies, which can guide the design of this compound analogues.
| Position | Substituent Type | Influence on Biological Activity | Reference |
| C-7 | Bulky pyrrolidinyl group | Increased antitrypanosomal activity | mdpi.com |
| C-7 | Piperazinyl or pyrrolidinyl ring | Enhanced antibacterial potency | nih.gov |
| C-8 | Fluorine | Reduced cellular efflux | nih.gov |
| C-8 | Chlorine | Good DNA gyrase inhibitory activity | nih.gov |
Design of Hybrid Compounds for Enhanced Biological Profiles
Molecular hybridization is a strategy used in drug discovery to combine two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved efficacy, dual modes of action, or the ability to overcome drug resistance. digitellinc.comijbpas.com The 7-chloroquinoline scaffold is a popular component in the design of such hybrids, particularly for developing new antimalarial agents. researchgate.net
By linking the 7-chloroquinoline moiety to other bioactive fragments, researchers have successfully created hybrid compounds with enhanced antimalarial profiles. researchgate.net For example, hybrids incorporating a triazole linker have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net The design of such hybrid compounds represents a promising avenue for leveraging the therapeutic potential of the this compound scaffold.
Computational and Theoretical Studies on 2 Chloro 7 Fluoroquinoline 3 Carbonitrile and Its Interactions
Molecular Docking Simulations for Target Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scbt.com It is instrumental in computer-aided drug design to forecast the binding mode and affinity of a ligand with a target protein. scbt.comchemicalbook.com
Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, making them prime targets for antibacterial agents. nih.gov DNA gyrase, typically the primary target in Gram-negative bacteria, consists of two A and two B subunits (GyrA and GyrB) that manage DNA supercoiling. chemscene.com Fluoroquinolones bind to the enzyme-DNA complex, trapping it in an intermediate state where the DNA is cleaved. This action blocks DNA synthesis and leads to bacterial cell death.
Molecular docking simulations for quinolone-class compounds are frequently performed using the crystal structure of a target enzyme, such as the DNA gyrase from E. coli (e.g., PDB ID: 2XCT). scbt.com The simulations place the ligand, in this case, 2-Chloro-7-fluoroquinoline-3-carbonitrile, into the active site of the enzyme to identify the most stable binding conformations. chemicalbook.com The key interaction area is the quinolone resistance-determining region (QRDR), particularly near a critical tyrosine residue (Tyr122 in E. coli GyrA) involved in the DNA cleavage and re-ligation process. chemscene.com Computational studies on analogous fluoroquinolones show that interactions typically involve hydrogen bonds, hydrophobic interactions, and coordination with a magnesium ion, which helps to stabilize the drug-DNA-enzyme ternary complex.
The primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and its target. Lower binding energy values suggest a more stable complex and potentially higher inhibitory activity. For novel fluoroquinolones, docking studies have shown binding energies against DNA gyrase ranging from -9.0 to -14.0 kcal/mol.
The predicted mode of action for this compound would be consistent with other quinolones: inhibition of DNA gyrase or topoisomerase IV. nih.gov Docking simulations would elucidate the specific interactions contributing to its binding. Based on its structure, the nitrogen atom in the quinoline (B57606) ring and the nitrile group could act as hydrogen bond acceptors, while the aromatic rings would participate in hydrophobic or π-π stacking interactions with amino acid residues in the binding pocket. chemicalbook.com
Table 1: Typical Interactions in Quinolone-DNA Gyrase Binding
| Interaction Type | Participating Groups on Quinolone Core | Interacting Enzyme/DNA Components |
| Hydrogen Bonding | Carbonyl oxygen (at C4), Carboxylate (at C3), Ring nitrogen (at N1) | Amino acid residues (e.g., Ser, Arg), DNA bases (e.g., Guanine) |
| Metal Ion Coordination | Carbonyl oxygen (at C4), Carboxylate (at C3) | Water-metal ion bridge (Mg²⁺) |
| Hydrophobic/π-π Stacking | Aromatic quinoline ring system | Amino acid residues (e.g., Ala, Val), DNA base pairs |
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to analyze the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, charge distribution, and chemical reactivity. For quinoline derivatives, DFT studies are often performed to understand their structural and electronic properties, which are correlated with their biological activity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For quinoline derivatives, the HOMO is typically distributed over the electron-rich bicyclic aromatic ring system, while the LUMO is often localized across the molecule, including electron-withdrawing substituents. In this compound, the electron-withdrawing chloro and cyano groups are expected to influence the LUMO distribution and energy. From the FMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.
Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., Lipinski's Rule of Five)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. Lipinski's Rule of Five is a well-known guideline to assess the druglikeness of a molecule and its likelihood of being orally bioavailable. The rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5.
A molecule is likely to have poor absorption or permeation if it violates more than one of these rules.
For this compound, these parameters can be calculated based on its structure. Data for the closely related isomer, 2-Chloro-6-fluoroquinoline-3-carbonitrile, which has the same molecular formula and weight, shows a predicted LogP of 2.899 and a Topological Polar Surface Area (TPSA) of 36.68 Ų. These values are expected to be highly representative for the 7-fluoro isomer.
Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₀H₄ClFN₂ | N/A | N/A |
| Molecular Weight (MW) | 206.6 g/mol scbt.com | < 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from the two Nitrogen atoms) | ≤ 10 | Yes |
| LogP (Octanol/Water) | ~2.90 (based on isomer) | ≤ 5 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
| Topological Polar Surface Area (TPSA) | ~36.68 Ų (based on isomer) | < 140 Ų (common filter) | Yes |
| Rotatable Bonds | 0 | ≤ 10 (common filter) | Yes |
Based on this in silico analysis, this compound shows excellent compliance with Lipinski's Rule of Five and other drug-likeness parameters, suggesting it has favorable physicochemical properties for potential development as an orally administered drug.
Mechanistic Computational Investigations of Reactions
Computational chemistry can also be used to investigate reaction mechanisms, mapping out the energy profiles of chemical transformations to understand how they occur. The synthesis of quinolone derivatives often involves multi-step processes, such as the Gould-Jacobs reaction. chemicalbook.com
For this compound, the chloro group at the C2 position is a key reactive site. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups to modify the molecule's properties. Computational studies could model the transition states and intermediates of such substitution reactions, providing insights into reaction kinetics and helping to optimize synthetic conditions. While specific computational investigations into the reaction mechanisms of this compound are not prominently available in the surveyed literature, the general reactivity patterns of 2-chloroquinolines are well-understood and provide a basis for future theoretical studies.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Improved Atom Economy and Selectivity
The synthesis of complex quinoline (B57606) derivatives is continuously evolving beyond classical methods like the Skraup and Doebner-von Miller reactions, which often require harsh conditions and produce significant waste. nih.govmdpi.com The focus has shifted towards greener, more efficient strategies that offer high yields and precise control over the placement of functional groups.
A primary goal is to improve atom economy , a concept that emphasizes maximizing the incorporation of starting materials into the final product. rsc.orgrsc.org Modern synthetic chemistry is moving away from multi-step procedures that begin with simple precursors like anilines and towards more direct methods. rsc.org One promising approach involves the direct C-H functionalization of the quinoline core. nih.govresearchgate.net This strategy, often catalyzed by transition metals like palladium, rhodium, or copper, allows for the direct attachment of various functional groups to the quinoline skeleton, significantly shortening synthetic pathways and reducing waste. nih.gov
Another area of intense research is the development of nanocatalyst-based and metal-free synthetic protocols. mdpi.comacs.org Nanocatalysts offer advantages such as high efficiency, easy recovery, and reusability, contributing to more sustainable and economical processes. acs.org For instance, methods using cesium catalysts or radical-promoted cyclizations provide environmentally friendly alternatives to traditional heavy metal catalysis. mdpi.comrsc.org
The table below summarizes some modern approaches to quinoline synthesis, highlighting their advantages in terms of atom economy and selectivity.
| Synthetic Strategy | Key Features | Advantages | Relevant Research |
| Transition-Metal Catalyzed C-H Functionalization | Direct activation of C-H bonds on the quinoline ring using catalysts like Palladium (Pd), Rhodium (Rh), or Copper (Cu). | High regioselectivity, reduced number of synthetic steps, access to novel derivatives. | nih.govresearchgate.net |
| Nanocatalysis | Use of magnetic nanoparticles or other nano-sized catalysts to facilitate reactions. | High yields, short reaction times, catalyst reusability, environmentally benign. | acs.org |
| Metal-Free Synthesis | Employing organocatalysts, radical initiators, or ionic liquids to avoid heavy metals. | Reduced toxicity, lower cost, greener reaction profiles. | mdpi.com |
| One-Pot Procedures | Combining multiple reaction steps into a single sequence without isolating intermediates. | Increased efficiency, reduced solvent use and waste. | rsc.orgrsc.org |
For 2-Chloro-7-fluoroquinoline-3-carbonitrile, these advanced methods could enable more efficient production and facilitate the synthesis of a diverse library of analogues for biological screening.
Exploration of New Therapeutic Applications Beyond Traditional Antimicrobials
While the quinoline core is famous for its role in antimicrobial and antimalarial drugs like the fluoroquinolones and chloroquine (B1663885), its therapeutic potential is far broader. nih.govrsc.orgmdpi.com Researchers are actively exploring the utility of functionalized quinolines, including scaffolds related to this compound, for a variety of other diseases. rsc.orgnih.gov
The anticancer activity of quinoline derivatives is a particularly vibrant area of research. rsc.orgnih.gov Compounds based on this scaffold have been developed as potent inhibitors of key oncogenic targets, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov The strategic placement of substituents on the quinoline ring allows for the fine-tuning of activity against specific cancer cell lines. nih.gov
Beyond cancer, quinoline derivatives are being investigated for a range of other applications:
Antiviral: As inhibitors of viral replication, including activity against HIV. rsc.orgnih.gov
Anti-inflammatory: Modulating inflammatory pathways. rsc.org
Neurodegenerative Diseases: Showing potential in the treatment of conditions like Alzheimer's disease. nih.gov
Antitubercular: Bedaquiline, a diarylquinoline, is a prime example of a modern quinoline-based drug approved for treating multi-drug resistant tuberculosis. mdpi.com
The 2-chloro and 3-carbonitrile groups on the target molecule are electron-withdrawing, which can be crucial for binding to specific biological targets, while the 7-fluoro substituent can enhance metabolic stability and binding affinity. researchgate.netbenthamscience.com These features make this compound an excellent starting point for creating new compounds aimed at these diverse therapeutic areas.
Rational Design of Highly Selective and Potent Analogues for Specific Biological Targets
The principle of rational drug design is to create molecules with optimized affinity and selectivity for a specific biological target, thereby maximizing efficacy and minimizing side effects. For the this compound scaffold, this involves a deep understanding of its structure-activity relationship (SAR). nih.gov
Researchers use the existing molecule as a template, systematically modifying its structure to enhance its interaction with a target protein. mdpi.com For example, the C-3 position, occupied by a carbonitrile group, can be modified to bear other heterocycles, which has been shown to enhance or alter the compound's primary biological activity. nih.gov Similarly, the substituent at the C-7 position is known to significantly influence potency and pharmacokinetic properties. researchgate.net
Key strategies in the rational design of quinoline analogues include:
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. For instance, the fluorine atom at C-7 is a bioisostere for a hydrogen atom but with different electronic properties that can block metabolic degradation. benthamscience.commanchester.ac.uk
Structure-Based Design: Using the 3D structure of the target protein (e.g., an enzyme's active site) to design molecules that fit perfectly, a process often aided by X-ray crystallography and molecular modeling. nih.gov
Hybrid Molecule Synthesis: Covalently linking the quinoline pharmacophore with another active moiety to create a hybrid compound with a dual mode of action, which can be effective in overcoming drug resistance. nih.govmdpi.com
This targeted approach allows for the development of highly potent and selective drug candidates, moving beyond broad-spectrum activity to precisely tailored therapeutic agents. nih.govresearchgate.net
Integration of Advanced Computational Methods and Artificial Intelligence in Drug Discovery for Quinoline Derivatives
For quinoline derivatives like this compound, computational methods are applied throughout the discovery pipeline:
Virtual Screening: AI algorithms can screen vast digital libraries of compounds to predict their binding affinity for a specific biological target, identifying promising candidates for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Machine learning models are trained on existing data to establish mathematical relationships between the chemical structure of quinoline analogues and their biological activity. mdpi.compatsnap.com These models can then predict the activity of newly designed, unsynthesized molecules.
Molecular Docking and Dynamics: These simulations model the interaction between a ligand (the drug candidate) and its protein target at an atomic level. mdpi.comnih.gov This provides insights into the binding mode and helps refine the molecular structure to improve affinity and selectivity. nih.gov
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, allowing researchers to prioritize compounds with favorable drug-like profiles early in the discovery process. nih.gov
The synergy between AI and computational chemistry allows for the rapid design, evaluation, and optimization of novel quinoline-based drugs, enabling a more data-driven and efficient approach to tackling complex diseases. researchgate.net
Q & A
Q. How can researchers mitigate risks of mutagenicity in early-stage development?
- Methodology : Conduct Ames tests (OECD 471) with S. typhimurium TA98/TA100 strains. If positive, introduce electron-donating groups (e.g., OMe at C-6) to reduce electrophilic potential. Pair with in silico tools like DEREK Nexus for predictive toxicology .
Data Reproducibility and Reporting
Q. What steps ensure reproducibility in heterocyclic ring functionalization?
Q. How should conflicting solubility data be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
